N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
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Description
N-(4-methoxyphenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : This compound has been synthesized using techniques like 'one-pot' reductive cyclization, highlighting advanced synthesis methods in organic chemistry (Bhaskar et al., 2019).
Structural Elucidation : Extensive use of spectroscopic techniques like IR, 1H-NMR, and LC-MS data is involved in the characterization of these compounds, demonstrating their importance in structural analysis and chemical identification (Bhaskar et al., 2019).
Biological Applications
Antimicrobial Activity : Various derivatives of this compound have been evaluated for antimicrobial activity against organisms like S. aureus and E.coli, showing potential in developing new antimicrobial agents (Khanage et al., 2020).
Cytotoxic Activity : These compounds have been screened for their in vitro cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer research (Hassan et al., 2014).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-34-23-12-10-22(11-13-23)30-27(33)25-17-31(18-28-25)16-19-6-8-21(9-7-19)29-26(32)15-20-4-3-5-24(14-20)35-2/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGAYJVGWYMLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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